Questinol
Questinol
Questinol belongs to the class of organic compounds known as hydroxyanthraquinones. Hydroxyanthraquinones are compounds containing a hydroxyanthraquinone moiety, which consists of an anthracene bearing a quinone, and hydroxyl group. Questinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, questinol is primarily located in the cytoplasm. Outside of the human body, questinol can be found in green vegetables. This makes questinol a potential biomarker for the consumption of this food product.
Questinol is a dihydroxyanthraquinone.
Questinol is a dihydroxyanthraquinone.
Brand Name:
Vulcanchem
CAS No.:
35688-09-6
VCID:
VC21229129
InChI:
InChI=1S/C16H12O6/c1-22-12-5-8(18)4-10-14(12)16(21)13-9(15(10)20)2-7(6-17)3-11(13)19/h2-5,17-19H,6H2,1H3
SMILES:
COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)CO)O
Molecular Formula:
C16H12O6
Molecular Weight:
300.26 g/mol
Questinol
CAS No.: 35688-09-6
Cat. No.: VC21229129
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Questinol belongs to the class of organic compounds known as hydroxyanthraquinones. Hydroxyanthraquinones are compounds containing a hydroxyanthraquinone moiety, which consists of an anthracene bearing a quinone, and hydroxyl group. Questinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, questinol is primarily located in the cytoplasm. Outside of the human body, questinol can be found in green vegetables. This makes questinol a potential biomarker for the consumption of this food product. Questinol is a dihydroxyanthraquinone. |
|---|---|
| CAS No. | 35688-09-6 |
| Molecular Formula | C16H12O6 |
| Molecular Weight | 300.26 g/mol |
| IUPAC Name | 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxyanthracene-9,10-dione |
| Standard InChI | InChI=1S/C16H12O6/c1-22-12-5-8(18)4-10-14(12)16(21)13-9(15(10)20)2-7(6-17)3-11(13)19/h2-5,17-19H,6H2,1H3 |
| Standard InChI Key | SNBGJGNOQURXCI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)CO)O |
| Canonical SMILES | COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)CO)O |
| Appearance | Orange powder |
| Melting Point | 280-282°C |
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